molecular formula C7H7BrS B1290585 3-Bromo-2-methylthiophenol CAS No. 1263377-44-1

3-Bromo-2-methylthiophenol

Cat. No. B1290585
CAS RN: 1263377-44-1
M. Wt: 203.1 g/mol
InChI Key: LEOFHMZWMVHVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methylthiophenol is a chemical compound that serves as a building block for the synthesis of various electro- and photoactive organic materials. Its utility in organic electronics stems from its ability to undergo selective direct arylation, forming a range of derivatives that are valuable for the development of functional materials .

Synthesis Analysis

The synthesis of this compound derivatives has been explored through selective direct arylation with aryl bromides, yielding a library of 2-aryl-4-bromo-5-methylthiophenes with reaction yields ranging from 27 to 63% . Another approach involves the reaction of 3,3'-dibromothiophene with sodium methylate/methanol, leading to the formation of 3-bromo-4-methoxythiophene, which can be further transformed into 4,4'-dimethoxy-3,3'-bithiophene using Pd(OAc)2 as a catalyst . Additionally, the synthesis of related 3-methylthiophene bromides has been achieved with high yields and purity, using 3-methylthiophene and NBS as starting materials .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not directly provided, related compounds have been characterized using various spectroscopic techniques. For instance, a compound with a thiophene core, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, was synthesized and characterized by IR, UV-Vis, and single-crystal X-ray diffraction. Quantum mechanical calculations were performed to optimize the molecular structure and to predict spectroscopic properties .

Chemical Reactions Analysis

The chemical reactivity of this compound is highlighted by its ability to participate in direct arylation reactions without the oxidative insertion of the bromine atom, which is a common issue in similar reactions. This inherent selectivity is crucial for the synthesis of functional organic materials . The related synthesis of 4,4'-dimethoxy-3,3'-bithiophene demonstrates the potential for creating complex bithiophene structures from simpler bromothiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are tailored for applications in organic electronics. The reaction conditions for its synthesis are generally mild, and the resulting compounds can be characterized by mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), and their UV-Vis and cyclic voltammetry spectra . The related 3-methylthiophene bromides exhibit high purity as determined by gas chromatography (GC), and their properties are further characterized by infrared spectroscopy (IR) and 1H NMR . The quantum mechanical calculations of related thiophene compounds provide insights into their energetic behavior, atomic charges, dipole moments, and thermodynamic properties, which are essential for understanding their behavior in solvent media and potential applications .

properties

IUPAC Name

3-bromo-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOFHMZWMVHVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.